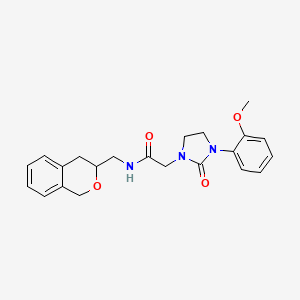
N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(isochroman-3-ylmethyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound's structure consists of an isochroman moiety linked to an imidazolidinone derivative, which contributes to its biological activity. The molecular formula is C19H22N2O3, with a molecular weight of approximately 342.39 g/mol. The presence of both aromatic and heterocyclic rings suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing methoxyphenyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 62.5 to 125 µg/mL against E. coli, indicating potent antibacterial effects .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells, suggesting moderate antiproliferative activity .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial resistance mechanisms.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been found to increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial efficacy of methanol extracts containing similar compounds against MRSA. The results indicated a strong interaction with the AgrA protein, a crucial regulator in bacterial virulence .
- Anticancer Studies : In a comparative study on various synthetic imidazolidinones, this compound exhibited superior activity compared to known chemotherapeutics, suggesting its potential as a lead compound for further development .
Data Summary
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-20-9-5-4-8-19(20)25-11-10-24(22(25)27)14-21(26)23-13-18-12-16-6-2-3-7-17(16)15-29-18/h2-9,18H,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQBXMQJRZLESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NCC3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














